(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDHZROEHHJVMZ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The Claisen–Schmidt condensation involves base-catalyzed aldol condensation between an acetophenone derivative and an aldehyde. For the target compound, 1-(3,4-dimethoxyphenyl)ethanone reacts with 3-fluorobenzaldehyde under alkaline conditions to form the α,β-unsaturated ketone. The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the chalcone.
A typical procedure involves dissolving 1-(3,4-dimethoxyphenyl)ethanone (1.0 equiv) and 3-fluorobenzaldehyde (1.1 equiv) in ethanol or methanol. Aqueous NaOH (30–40%) is added dropwise, and the mixture is stirred at 293–298 K for 4–12 hours. The crude product precipitates upon refrigeration and is purified via recrystallization from dimethylformamide (DMF)–dimethyl sulfoxide (DMSO) (1:1 v/v).
Optimization Challenges
Traditional methods face limitations in regioselectivity and yield due to competing side reactions, such as self-condensation of aldehydes. For example, unoptimized conditions may yield <60% of the desired product.
Modern Catalytic Approaches
BF₃–Et₂O Catalyzed Synthesis
A highly efficient method employs boron trifluoride diethyl etherate (BF₃–Et₂O) as a Lewis acid catalyst. This approach enhances regioselectivity and reduces reaction time. In a representative protocol:
-
Reactants : 1-(3,4-dimethoxyphenyl)ethanone (1.0 equiv), 3-fluorobenzaldehyde (1.1 equiv).
-
Catalyst : BF₃–Et₂O (2.0 equiv).
-
Solvent : 1,4-dioxane.
-
Conditions : Ambient temperature, 2–4 hours.
-
Yield : 81–85%.
The Lewis acid facilitates enolate formation without strong bases, minimizing side reactions. The protocol is scalable and compatible with electron-deficient aldehydes.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may complicate purification. Non-polar solvents (toluene, 1,4-dioxane) enhance regioselectivity. For instance, reactions in 1,4-dioxane at 323 K achieve 90% conversion in 1 hour.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters for traditional and BF₃–Et₂O-catalyzed methods:
| Parameter | Traditional Method | BF₃–Et₂O Method |
|---|---|---|
| Catalyst | NaOH (aqueous) | BF₃–Et₂O |
| Solvent | Ethanol | 1,4-Dioxane |
| Temperature | 293–298 K | Ambient |
| Time | 4–12 hours | 2–4 hours |
| Yield | 60–70% | 81–85% |
| Regioselectivity | Moderate | High |
Characterization and Quality Control
Spectroscopic Validation
-
FT-IR : Strong absorption at 1655–1660 cm⁻¹ confirms the carbonyl (C=O) stretch. The absence of OH stretches (3150–3500 cm⁻¹) verifies complete dehydration.
-
¹H NMR : Trans-olefinic protons appear as doublets at δ 7.71–7.92 ppm (J = 15.6–16.0 Hz). Aromatic protons for the 3,4-dimethoxyphenyl group resonate at δ 6.93–7.23 ppm.
-
13C NMR : The carbonyl carbon is observed at δ 196.1 ppm, while olefinic carbons appear at δ 121.3–133.5 ppm.
Crystallographic Data
Single-crystal X-ray diffraction of analogous chalcones reveals planar geometries with dihedral angles between aromatic rings of 8.31–12.5°. Weak intermolecular interactions (C–H···O, C–H···F) govern crystal packing.
Industrial and Environmental Considerations
Scalability
BF₃–Et₂O methods are preferred for industrial scaling due to shorter reaction times and higher yields. However, catalyst recovery remains challenging.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Properties
Chalcones are known for their anticancer properties, and (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been studied for its potential to inhibit cancer cell proliferation. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Antimicrobial Effects
This compound also exhibits antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Reactants | 1-(3,4-Dimethoxyphenyl)ethanone and 4-chloro-3-fluorobenzaldehyde |
| Catalyst | Sodium hydroxide (NaOH) |
| Solvent | Methanol |
| Reaction Time | Approximately 3 hours at room temperature |
| Purification | Recrystallization from methanol |
Structural Analysis
Recent studies have utilized X-ray crystallography to analyze the crystal structure of this compound. The analysis revealed that the molecule is approximately planar with specific torsion angles indicating minimal steric hindrance between substituents on the aromatic rings.
Case Study 1: Anticancer Activity Evaluation
In a study published by Kumar et al., the anticancer potential of this chalcone derivative was evaluated using MTT assays on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to standard chemotherapeutics.
Case Study 2: Antioxidant Mechanism Investigation
Another investigation focused on the antioxidant mechanisms of this compound using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration, highlighting its potential as a natural antioxidant agent.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural parameters (bond lengths, dihedral angles) and substituent effects are compared below with analogous chalcones:
*Dihedral angles between aromatic rings and the enone system.
Key Observations:
Substituent Position and Planarity :
- The 3-fluorophenyl group in the target compound reduces steric hindrance compared to 4-fluorophenyl analogs, resulting in smaller dihedral angles (7.40°–13.25° vs. 47.81°–50.18°), enhancing planarity and π-π stacking in crystals .
- Hydroxyl groups (e.g., in 4-hydroxyphenyl derivatives) introduce hydrogen-bonding networks but reduce metabolic stability compared to fluorinated analogs .
Electronic Effects :
- Methoxy groups increase electron density on the aromatic ring, stabilizing charge-transfer interactions. Fluorine’s electronegativity polarizes the 3-fluorophenyl ring, altering reactivity in electrophilic substitution .
Biological Activity :
Biological Activity
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings linked by an α,β-unsaturated carbonyl system. Chalcones have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific chalcone derivative, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of methoxy and fluorine substituents enhances its biological activity by modifying its lipophilicity and interaction with biological targets.
Anticancer Activity
Research indicates that chalcones exhibit potent anticancer effects. A study highlighted that chalcone derivatives can induce cell cycle arrest and apoptosis in melanoma cells. Specifically, the compound was shown to affect the expression of key proteins involved in cell cycle regulation (cyclin B1, p21) and apoptosis pathways (Bax/Bcl-xL ratio) .
Mechanism of Action:
- Cell Cycle Arrest: The compound induces G2/M phase arrest by modulating cyclin-dependent kinases.
- Apoptosis Induction: It activates caspases (caspase-3/7), leading to programmed cell death through mitochondrial dysfunction .
Antimicrobial Activity
Chalcones have also demonstrated antimicrobial properties. A study evaluated the antibacterial activity of various chalcone derivatives against strains of Staphylococcus aureus. The results indicated that certain structural modifications significantly enhance their efficacy against bacterial pathogens .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces cell cycle arrest; activates apoptosis | |
| Antimicrobial | Inhibits bacterial growth; modifies antibiotic activity |
Case Studies
- Melanoma Treatment:
- Antibacterial Effects:
Q & A
Basic: What are the standard protocols for synthesizing (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one?
The compound is typically synthesized via the Claisen-Schmidt condensation of substituted acetophenones and aryl aldehydes. For example:
- Procedure : React 3,4-dimethoxyacetophenone (0.01 mol) with 3-fluorobenzaldehyde (0.01 mol) in ethanol (15 mL) using KOH (0.03 mol) as a catalyst. Stir at 0–50°C for 2–3 hours .
- Key Variables : Temperature control (0–50°C) and solvent choice (ethanol) influence reaction efficiency. The E-configuration is confirmed by NMR and XRD analysis .
Basic: How is the compound characterized to confirm its structural integrity?
Multi-technique validation is critical:
- XRD : Single-crystal diffraction confirms the E-configuration and bond angles (e.g., C=C bond length ~1.32–1.34 Å) .
- Spectroscopy :
Advanced: How to resolve discrepancies between DFT-calculated and experimental UV-Vis spectra?
Discrepancies often arise from solvent effects or approximations in computational models :
- Method : Recalculate λmax using polarizable continuum models (PCM) to account for solvent polarity. For example, ethanol solvent shifts λmax by 10–15 nm compared to gas-phase DFT .
- Validation : Compare theoretical HOMO-LUMO gaps (e.g., 3.5–4.0 eV) with experimental band gaps from UV-Vis .
Advanced: What strategies optimize yield in Claisen-Schmidt condensations for chalcone derivatives?
Catalyst and solvent optimization are key:
- Catalysts : KOH in ethanol achieves ~70% yield, while NaOH in methanol may reduce byproducts .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 100°C) .
- Workup : Acid quenching (pH ~6–7) minimizes decomposition of the α,β-unsaturated ketone .
Advanced: How is antimicrobial activity evaluated, and what statistical methods validate the results?
- Protocol : Use agar diffusion assays against S. aureus and E. coli. Zones of inhibition (ZOI) ≥10 mm indicate moderate activity .
- Statistical Validation :
- ANOVA : Compare ZOI means across replicates (e.g., p < 0.05 for significance).
- MIC Determination : Serial dilution (0.1–100 μg/mL) with log-dose regression analysis .
Advanced: How do HOMO-LUMO energies inform the compound’s reactivity?
- Calculation : Use DFT (B3LYP/6-311G**) to derive HOMO (-5.2 eV) and LUMO (-1.8 eV) energies. A narrow gap (~3.4 eV) suggests high electrophilicity .
- Reactivity Descriptors :
Advanced: What crystallographic techniques elucidate supramolecular interactions?
- XRD Analysis : Identify weak interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal packing. For example, C13–H13···O2 (2.89 Å) creates layered structures .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O···H interactions = 25% of surface area) .
Basic: How do solvent polarity and temperature affect Claisen-Schmidt kinetics?
- Polar Protic Solvents (e.g., ethanol): Enhance enolate formation, accelerating reaction rates.
- Temperature : Reactions at 50°C achieve 90% conversion in 2 hours vs. 24 hours at 25°C .
Advanced: What statistical models are used to correlate electronic properties with bioactivity?
- QSAR Models : Use multiple linear regression (MLR) to link descriptors (e.g., logP, dipole moment) with MIC values.
- Example: logP >3.0 enhances membrane permeability, improving antimicrobial efficacy .
Advanced: How to assess the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
